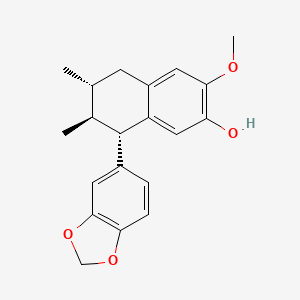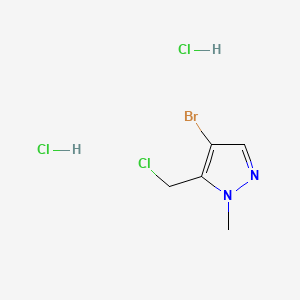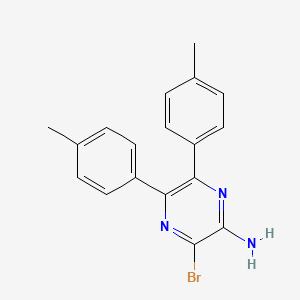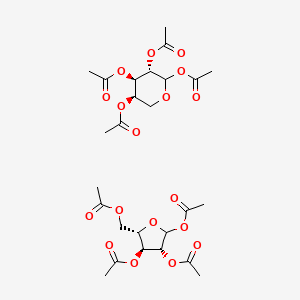
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions, including halogenation and cyclization.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via selective fluorination reactions.
Coupling with Indole Derivative: The chroman derivative is then coupled with an indole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar chroman structure.
Vonoprazan: Another potassium-competitive acid blocker with a different substitution pattern.
Uniqueness
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is unique due to its specific substitution pattern and the combination of chroman and indole moieties
特性
分子式 |
C19H15F2NO4 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C19H15F2NO4/c1-9-4-12-14(22-9)5-10(19(23)24)6-16(12)26-15-2-3-25-17-8-11(20)7-13(21)18(15)17/h4-8,15,22H,2-3H2,1H3,(H,23,24) |
InChIキー |
PQOJKVLOZNJGPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)


![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)


